N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide
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Overview
Description
N’-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide can be synthesized through a multicomponent cascade reaction. This involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. The reaction proceeds through a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization .
Industrial Production Methods
This includes using environmentally benign solvents and ensuring operational simplicity and high atom economy .
Chemical Reactions Analysis
Types of Reactions
N’-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and formylation reactions are typical, using reagents like copper(II) bromide and DMSO.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Sodium borohydride in ethanol.
Substitution: Copper(II) bromide and DMSO for bromination and formylation.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Brominated and formylated derivatives.
Scientific Research Applications
N’-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with DNA or specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-2-carbohydrazide: Exhibits anticonvulsant properties.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Known for its anticonvulsant and cytotoxic activities.
Uniqueness
N’-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide stands out due to its broad spectrum of biological activities, particularly its potent anticancer properties. Its unique structure allows for diverse functionalization, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H12N4O |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N'-phenylimidazo[1,2-a]pyridine-6-carbohydrazide |
InChI |
InChI=1S/C14H12N4O/c19-14(17-16-12-4-2-1-3-5-12)11-6-7-13-15-8-9-18(13)10-11/h1-10,16H,(H,17,19) |
InChI Key |
PBWHLYMQMDLKEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CN3C=CN=C3C=C2 |
Origin of Product |
United States |
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